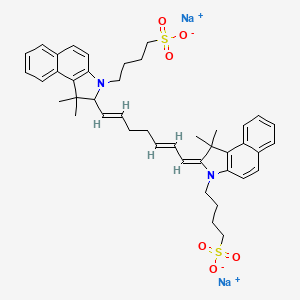

Dihydro Indocyanine Green Sodium Salt

Description

Historical Trajectories and Seminal Discoveries in Research Applications

The history of Dihydro Indocyanine Green Sodium Salt is intrinsically linked to the development and widespread adoption of Indocyanine Green. ICG was first developed during World War II for photography and was approved for medical use in humans by the FDA in 1959. wikipedia.org Its initial applications were in hepatic function diagnostics and cardiology. wikipedia.org As the use of ICG expanded, particularly with the advent of fluorescence imaging, the need for stringent quality control and a deep understanding of its potential impurities became paramount.

The seminal "discovery" in the context of this compound is not of a direct therapeutic or diagnostic application, but rather its identification as a significant impurity and degradation product of ICG. clearsynth.comwipo.int This recognition was crucial for regulatory bodies and researchers, as the purity of ICG is critical for its efficacy and safety in clinical and research settings. Consequently, this compound became an essential reference standard for the development of analytical methods to ensure the quality of ICG preparations. clearsynth.comveeprho.com

Current Paradigms and Significance within Contemporary Biomedical Research

In contemporary biomedical research, the significance of this compound lies in its role as a certified reference material for the quality control of Indocyanine Green. clearsynth.com ICG is extensively used in applications such as fluorescence-guided surgery, retinal angiography, and photodynamic therapy. nih.govnih.govyoutube.com The presence of impurities can affect the fluorescence properties and stability of ICG, potentially impacting the accuracy of diagnostic imaging and the effectiveness of therapeutic interventions. taylorandfrancis.com

The current paradigm, therefore, positions this compound as a cornerstone in the analytical validation of ICG. It is used in the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify impurities in ICG batches. veeprho.comgoogle.com This ensures that the ICG used in research and clinical practice meets rigorous quality standards, thereby safeguarding the reliability of experimental data and patient safety. A recent patent has further underscored its importance by describing it as a degradation impurity of ICG and highlighting its utility as a reference substance for quality control. wipo.int

Overview of Key Research Domains Explored for this compound

The primary research domain for this compound is analytical chemistry and pharmaceutical quality control. clearsynth.comveeprho.com Its application is focused on the following key areas:

Analytical Method Development: The compound is instrumental in creating and refining methods to separate and quantify impurities in Indocyanine Green. clearsynth.com

Quality Control (QC): It serves as a reference standard in QC applications for Abbreviated New Drug Applications (ANDA) and the commercial production of Indocyanine Green. clearsynth.com

Stability Studies: Research into the degradation pathways of Indocyanine Green utilizes this dihydro derivative to understand how ICG changes over time and under various storage conditions. wipo.int

While not a direct subject of therapeutic research, its role is foundational to the integrity of research conducted with ICG.

Methodological Foundations Underpinning this compound Research

The research and application of this compound are based on established analytical techniques. The core methodologies include:

High-Performance Liquid Chromatography (HPLC): This is the primary technique used to separate this compound from ICG and other related impurities, allowing for precise quantification. veeprho.comgoogle.com

Spectrophotometry: This method is employed to determine the absorption spectra of the compound, which is a key characteristic for its identification and quantification. veeprho.com

Synthesis and Characterization: The controlled synthesis of this compound is essential to produce a pure reference standard. Its characterization involves determining its molecular weight, formula, and other physicochemical properties. cymitquimica.comscbt.com

These methodological foundations ensure the reliable and consistent use of this compound as an analytical tool.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1132970-51-4 | clearsynth.comcymitquimica.comlgcstandards.com |

| Molecular Formula | C43H48N2Na2O6S2 | scbt.com |

| Molecular Weight | 798.96 g/mol | scbt.com |

| Appearance | Dark Brown Solid | cymitquimica.com |

| Alternate CAS Number (Free Acid) | 1133203-76-5 | lgcstandards.com |

Table 2: Related Indocyanine Green Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| Indocyanine Green | 3599-32-4 | C43H47N2NaO6S2 | 774.97 |

| 1,1,2-trimethyl-1H-benzo[e]indole (BSC) | 41532-84-7 | C15H15N | 209.29 |

Structure

2D Structure

Properties

IUPAC Name |

disodium;4-[2-[(1E,5E,7E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-2-ylidene]hepta-1,5-dienyl]-1,1-dimethyl-2H-benzo[e]indol-3-yl]butane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H52N2O6S2.2Na/c1-42(2)38(44(28-14-16-30-52(46,47)48)36-26-24-32-18-10-12-20-34(32)40(36)42)22-8-6-5-7-9-23-39-43(3,4)41-35-21-13-11-19-33(35)25-27-37(41)45(39)29-15-17-31-53(49,50)51;;/h6,8-13,18-27,39H,5,7,14-17,28-31H2,1-4H3,(H,46,47,48)(H,49,50,51);;/q;2*+1/p-2/b8-6+,23-9+,38-22+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMKDVKRPRLGDW-GFKHGPOOSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CCCC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(N(C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])/C=C/CC/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H50N2Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747647 | |

| Record name | Disodium 4-(2-{(1E,5E,7E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-2-ylidene]hepta-1,5-dien-1-yl}-1,1-dimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)butane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132970-51-4 | |

| Record name | Disodium 4-(2-{(1E,5E,7E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-2-ylidene]hepta-1,5-dien-1-yl}-1,1-dimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)butane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Dihydro Indocyanine Green Sodium Salt

Classical Synthetic Pathways for Dihydro Indocyanine Green Sodium Salt Production

The direct synthesis of this compound is not extensively documented in publicly available literature. However, its production can be inferred from the established synthetic routes for Indocyanine Green (ICG), as DHICG is a reduced form of ICG. The classical synthesis of ICG typically involves the condensation of a heterocyclic base with a polymethine chain precursor.

A common approach begins with the quaternization of a heterocyclic compound, such as 1,1,2-trimethyl-1H-benzo[e]indole, by reacting it with a suitable alkylating agent like 1,4-butane sultone. This step introduces the water-solubilizing sulfobutyl groups. The resulting intermediate is then condensed with a polymethine bridge-forming reagent, such as malonaldehyde bis(phenylimine) monohydrochloride or a similar glutaconaldehyde (B1235477) derivative, in the presence of a base like sodium acetate (B1210297) and a solvent such as acetic anhydride (B1165640) or an alcohol. researchgate.netnii.ac.jp

The formation of this compound likely occurs as a byproduct under specific reaction conditions that favor the reduction of one of the double bonds in the polymethine chain of the ICG molecule. This reduction could potentially be achieved through the choice of reducing agents during the synthesis or purification steps, or by controlling reaction parameters such as temperature and pressure.

A generalized classical synthetic scheme for ICG, from which DHICG could be derived, is presented below:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 1,1,2-trimethyl-1H-benzo[e]indole, 1,4-butane sultone | Heat | 4-(1,1,2-trimethyl-1H-benzo[e]indolium-3-yl)butane-1-sulfonate |

| 2 | Quaternized indole, Polymethine precursor (e.g., glutaconaldehyde dianil hydrochloride) | Acetic anhydride, Sodium acetate, Heat | Indocyanine Green |

| 3 | Indocyanine Green | Reducing agent/Specific conditions | Dihydro Indocyanine Green |

It is important to note that this is a generalized pathway, and specific conditions would need to be optimized to favor the formation of the dihydro derivative.

Advanced Synthetic Strategies and Yield Optimization in Laboratory Settings

Advanced synthetic strategies for cyanine (B1664457) dyes like ICG, which can be adapted for DHICG production, focus on improving yield, purity, and scalability. A one-step condensation reaction for ICG has been reported with a high yield of 92%. nih.gov This method involves the direct reaction of the appropriate heterocyclic precursors in a suitable solvent system, which simplifies the process and reduces the number of purification steps. nih.gov

Yield optimization in the synthesis of ICG, and by extension DHICG, is influenced by several factors:

Solvent Choice: Solvents such as xylene or anisole (B1667542) have been used in industrial-scale preparations to achieve high yields. nih.gov

Reaction Temperature and Time: Careful control of heating and reaction duration is crucial for maximizing product formation and minimizing the generation of impurities. nih.gov

Purification Methods: Recrystallization from solvent mixtures like isopropanol (B130326) and water is a common method to enhance the purity of the final product. nii.ac.jpnih.gov The pH of the solution during purification can also be adjusted to optimize the yield of the desired salt form. nih.gov

| Strategy | Key Features | Potential Impact on Yield |

| One-Pot Synthesis | Reduced number of steps, simplified purification | Higher overall yield, reduced solvent waste |

| Catalytic Reduction | Selective reduction of a double bond | High conversion of ICG to DHICG |

| Optimized Purification | pH control, specific solvent systems | Increased purity and recovery of the final product |

Derivatization Techniques for Functionalizing this compound

The functionalization of DHICG is essential for its application in targeted imaging and therapy. While specific derivatization of DHICG is not widely reported, the techniques used for ICG are directly applicable due to their structural similarities. These techniques can be broadly categorized into covalent and non-covalent methods.

Covalent conjugation involves forming a stable chemical bond between the DHICG molecule and a biomolecule, such as an antibody, peptide, or polymer. This is typically achieved by introducing a reactive functional group onto the DHICG core structure.

Amine-Reactive Derivatives: A common strategy is to create an N-hydroxysuccinimide (NHS) ester of a carboxylated DHICG derivative (e.g., ICG-sulfo-OSu). nih.govresearchgate.net This NHS ester can then react with primary amines on proteins or other biomolecules to form a stable amide bond. nih.govresearchgate.net

Thiol-Reactive Derivatives: Maleimide-functionalized DHICG can be used to label biomolecules containing free sulfhydryl groups.

Click Chemistry: Introducing an azide (B81097) or alkyne group onto the DHICG molecule allows for its conjugation to biomolecules functionalized with a complementary group via copper-catalyzed or copper-free click chemistry. mdpi.com This method offers high efficiency and specificity.

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to DHICG can improve its water solubility, reduce non-specific binding, and prolong its circulation time. nih.gov

Non-covalent methods involve the association of DHICG with other molecules or nanoparticles through weaker interactions such as electrostatic forces, hydrophobic interactions, or π-π stacking.

Formation of J-aggregates: Under certain conditions, such as heating in an aqueous solution, ICG molecules can self-assemble into J-aggregates through π-π stacking and electrostatic interactions. nih.gov These aggregates exhibit different spectroscopic properties compared to the monomeric form. nih.gov It is plausible that DHICG could form similar supramolecular structures.

Encapsulation in Nanoparticles: DHICG can be loaded into various types of nanoparticles, such as polymeric nanoparticles, liposomes, or silica (B1680970) nanoparticles. nih.govnih.gov This encapsulation can protect the dye from degradation, improve its stability, and allow for controlled release. The loading is often achieved through hydrophobic or electrostatic interactions between the dye and the nanoparticle matrix. nih.gov

Association with Proteins: DHICG, like ICG, can bind non-covalently to proteins such as human serum albumin (HSA). nii.ac.jp This interaction can enhance the fluorescence of the dye and alter its pharmacokinetic profile. nii.ac.jp

Chemical modifications can significantly alter the spectroscopic properties of DHICG, which is a critical consideration for its use in imaging applications.

Absorption and Emission Spectra: Covalent conjugation to biomolecules or encapsulation in nanoparticles can cause a shift in the absorption and emission maxima of the dye. For instance, the conjugation of ICG to antibodies can lead to a broadening of the absorption peaks. researchgate.net The formation of J-aggregates results in a significant red-shift in the absorption peak compared to the free dye. nih.gov

Fluorescence Quantum Yield: The fluorescence quantum yield of ICG is known to be highly dependent on its environment. researchgate.net Binding to proteins or encapsulation can enhance the fluorescence intensity. nii.ac.jp Conversely, aggregation can lead to fluorescence quenching.

Photostability: Encapsulation of ICG in nanoparticles has been shown to improve its photostability by protecting it from photodegradation. nih.gov

The following table summarizes the effects of different modifications on the spectroscopic properties of ICG, which are expected to be similar for DHICG:

| Modification | Effect on Absorption/Emission | Effect on Quantum Yield | Effect on Photostability |

| Covalent Conjugation | Broadening or slight shift in peaks | Can be enhanced or quenched depending on the conjugate | Generally similar to free dye |

| J-Aggregation | Significant red-shift in absorption | Quenched | May be altered |

| Nanoparticle Encapsulation | Broadening of absorption spectrum | Can be enhanced | Improved |

| Protein Binding | Red-shift in absorption and emission | Enhanced | May be altered |

Purity Assessment and Advanced Characterization Techniques for Synthetic Products

The purity of DHICG is crucial for its intended applications. A variety of advanced analytical techniques are employed to assess the purity of ICG and its derivatives, and these are directly applicable to DHICG.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity assessment. nih.gov Reversed-phase HPLC methods using C18 columns with a mobile phase consisting of a buffer and an organic solvent (e.g., acetonitrile) can effectively separate the main compound from its impurities and degradation products. nih.govnih.gov The purity is typically determined by measuring the peak area percentage at a specific wavelength, such as 254 nm. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. nih.govnih.gov LC-MS/MS can be used to identify and quantify the parent compound as well as any impurities, including the dihydro form, by their mass-to-charge ratio (m/z). nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is used to confirm the chemical structure of the synthesized compound. researchgate.net It provides information about the different protons in the molecule, allowing for structural elucidation. researchgate.net Quantitative NMR (qNMR) can also be used for the absolute purity determination of ICG. jst.go.jp

UV-Visible Spectroscopy: This technique is used to determine the absorption spectrum of the compound and to confirm its characteristic absorption maxima in the NIR region. researchgate.net

Raman Spectroscopy: Raman spectroscopy can provide detailed information about the vibrational modes of the molecule and can be used to characterize the compound and its interactions in different environments. acs.org

The following table summarizes the primary applications of these characterization techniques for DHICG:

| Technique | Primary Application | Information Obtained |

| HPLC | Purity assessment, quantification | Retention time, peak area (purity) |

| LC-MS/MS | Identification and quantification of impurities | Mass-to-charge ratio, fragmentation pattern |

| NMR Spectroscopy | Structural elucidation, purity determination | Chemical shifts, coupling constants (structure), quantitative purity |

| UV-Visible Spectroscopy | Spectroscopic characterization | Absorption maxima, molar absorptivity |

| Raman Spectroscopy | Structural characterization | Vibrational frequencies, molecular fingerprint |

Chromatographic Separations for Isolate Purification

The purification of Indocyanine Green (ICG) and the isolation of its related impurities, such as this compound, are predominantly achieved using high-performance liquid chromatography (HPLC), particularly in a reverse-phase format nih.govresearchgate.net. These chromatographic methods are essential for ensuring the high purity required for analytical standards and clinical applications, allowing for the effective separation of the main dye component from its degradation products and synthetically-derived impurities nih.gov.

Reverse-phase HPLC methods typically employ a non-polar stationary phase (like a C18 column) and a polar mobile phase. The separation relies on the differential partitioning of the sample components between the two phases. For ICG and its analogues, the mobile phase often consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) researchgate.netresearchgate.net. The precise conditions, including the mobile phase composition, pH, and flow rate, are optimized to achieve a clear resolution between ICG and closely related structures like its dihydro version. Studies have successfully developed and validated robust HPLC methods for the routine determination and quantification of ICG in various matrices researchgate.netnih.gov.

The following table summarizes typical parameters used in the chromatographic separation of Indocyanine Green, which are applicable for the isolation of its dihydro impurity.

Table 1: Reported Chromatographic Conditions for Indocyanine Green Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Technique | Reverse-Phase HPLC with UV Detection | Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) |

| Column | XBridge™ BEH C18, 3.5 µm researchgate.net | C18 column, 100mm x 2.0 mm, 3.0 µm |

| Mobile Phase | 0.1M Acetate Buffer (pH 3) and Acetonitrile (55:45, v/v) researchgate.net | A: 5 mM Ammonium acetate in 0.1% Formic acid; B: 0.1% Formic acid in Acetonitrile |

| Flow Rate | 1.2 mL/min researchgate.net | 0.3 mL/min |

| Detector | UV Detector | Tandem Mass Spectrometry (MS/MS) nih.gov |

| Reference | Vicient L, et al. (2017) researchgate.net | Chen CY, et al. (2008) nih.gov |

Spectroscopic Verification of Molecular Integrity

Spectroscopic techniques are fundamental for verifying the molecular structure and integrity of cyanine dyes and their related substances. Analysis involves a comparative assessment of the parent compound, Indocyanine Green (ICG), and its dihydro analogue.

Indocyanine Green (Parent Compound): The spectroscopic profile of ICG is well-documented. As a tricarbocyanine dye, its defining feature is a long, conjugated polymethine chain, which is responsible for its strong absorption and fluorescence in the near-infrared (NIR) region nih.govnih.gov.

UV-Visible Spectroscopy: ICG exhibits a peak spectral absorption (λmax) at approximately 780-800 nm, although the exact wavelength can be influenced by the solvent and dye concentration omlc.orgresearchgate.net. In water, a peak at 775 nm has been reported nih.gov, while an excitation maximum is noted at 789 nm aatbio.com.

Fluorescence Spectroscopy: When excited, ICG emits fluorescence with a maximum peak between 810 nm and 813 nm in aqueous solutions aatbio.comavantesusa.com.

Mass Spectrometry: Mass spectrometric analysis is used to confirm the molecular weight of ICG, which is approximately 775 g/mol omlc.org. LC/MS/MS methods are also employed for sensitive and specific quantification nih.gov.

This compound: Specific spectroscopic data for this compound is not extensively published, as it is primarily regarded as an impurity. However, its chemical structure dictates a predictable and significant alteration of its spectroscopic properties compared to ICG. The "dihydro" designation indicates the saturation of one of the double bonds in the heptamethine chain. This disruption of the conjugated π-system of the chromophore has profound effects.

Expected UV-Visible Spectroscopy: The interruption of the conjugated system would cause a significant hypsochromic (blue) shift in the absorption maximum. The molecule would no longer absorb strongly in the NIR region around 800 nm; instead, its λmax would be at a much shorter wavelength.

Expected Fluorescence Spectroscopy: The fluorescence properties would be similarly altered. The characteristic NIR fluorescence of ICG would be lost, as the electronic structure responsible for it is no longer intact.

The verification of molecular integrity involves using chromatographic methods to isolate the impurity and then employing spectroscopic analysis, particularly mass spectrometry, to confirm its molecular weight and NMR to elucidate its precise structure, confirming the location of the reduced bond.

Table 2: Comparison of Physicochemical and Spectroscopic Properties

| Property | Indocyanine Green | This compound |

|---|---|---|

| Chemical Formula | C₄₃H₄₇N₂NaO₆S₂ omlc.org | C₄₃H₅₀N₂Na₂O₆S₂ (as disodium (B8443419) salt) |

| Molecular Weight | ~775 g/mol omlc.org | ~801 g/mol (as disodium salt) |

| Appearance | Dark green powder nih.gov | Dark brown solid |

| Key Structural Feature | Fully conjugated heptamethine chain | Partially saturated polymethine chain |

| UV-Vis λmax | ~780-800 nm omlc.orgresearchgate.net | Expected significant blue shift from 800 nm |

| Fluorescence λem | ~810-813 nm aatbio.comavantesusa.com | Expected loss of NIR fluorescence |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Indocyanine Green |

| 1,1,2-trimethyl-1H-benzo[e]indole |

| 1,4-butane sultone |

| 4-(1,1,2-trimethyl-1H-benzo[e]indolium-3-yl)butane-1-sulfonate |

| N-phenyl-N-((1E,3E,5E)-5-(phenylimino)penta-1,3-dienyl)acetamide |

| Acetonitrile |

| Formic Acid |

Photophysical and Spectroscopic Characterization Methodologies for Dihydro Indocyanine Green Sodium Salt

Methodologies for Quantifying Absorption and Emission Profiles in Diverse Media

The interaction of light with a fluorophore is fundamentally described by its absorption and emission profiles. These profiles are not static; they are highly sensitive to the fluorophore's environment, including the solvent, concentration, and binding to other molecules. nih.govwikipedia.org

Spectrophotometry is the primary method for quantifying a molecule's ability to absorb light at specific wavelengths. The key parameter derived from these measurements is the molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law:

A = εcd

where A is the absorbance, c is the molar concentration, and d is the optical path length. omlc.org

The molar extinction coefficient of ICG is highly dependent on the solvent and its concentration due to its tendency to form aggregates in aqueous solutions at higher concentrations. omlc.org In dilute aqueous solutions, ICG exhibits a primary absorption peak around 780 nm. nih.gov However, as concentration increases, this peak can shift towards 695 nm, indicating the formation of dimers and larger oligomers. nih.gov The binding of ICG to proteins, such as serum albumin, also significantly alters its absorption spectrum, typically causing a red-shift in the absorption maximum to around 805-810 nm. researchgate.net

Research has quantified the extinction coefficient of ICG in various media, demonstrating this environmental sensitivity.

| Solvent/Medium | Concentration | Wavelength (nm) | Molar Extinction Coefficient (M-1cm-1) | Source |

|---|---|---|---|---|

| Water | 6.5 µM | 780 | 2.62 x 105 | nih.gov |

| Water | 6.5 µM | 660 | 5.14 x 104 | nih.gov |

| Water (Free ICG) | Not Specified | 783 | 1.6 x 105 | nih.gov |

| Intralipid Solution | 0-2.0 µM | 660 | 4.1 x 104 | nih.gov |

| Water (in Nanocarriers) | Not Specified | 804 | 6.3 x 104 | nih.gov |

Fluorometry is used to measure the fluorescence properties of a sample, specifically its excitation and emission spectra. The excitation spectrum reveals the wavelengths of light that are most effective at inducing fluorescence, while the emission spectrum shows the distribution of emitted wavelengths.

For ICG, these spectra are also highly solvent-dependent. wikipedia.org In dilute aqueous solutions, ICG typically shows an emission peak around 830 nm. nih.gov The large overlap between its absorption and fluorescence spectra can lead to significant re-absorption of emitted photons, an effect that must be considered in experimental setups. wikipedia.org The environment dictates the precise maxima; for instance, in a glycerol-ethanol-propylene-glycol-water solution, the absorption maximum is found at 789 nm, while in tissues, binding to proteins shifts the peak to 805-810 nm. researchgate.net

| Solvent/Medium | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Source |

|---|---|---|---|

| Dilute Aqueous Solution | ~780 | ~830 | nih.gov |

| Dimethyl Sulfoxide (B87167) (DMSO) | - | 810 - 831 | nih.gov |

| Tissues (Protein-bound) | 805 - 810 | - | researchgate.net |

| ICG-d7 (Deuterated) | 794 | 818 | tocris.com |

Fluorescence Quantum Yield Determination and Lifetime Measurements

Beyond the spectral shape, the efficiency and timing of fluorescence are critical photophysical parameters.

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. It is a crucial parameter for assessing the brightness of a fluorophore. The quantum yield of ICG is known to be generally low and highly influenced by its environment. nih.govresearchgate.net

The quantum yield is often determined using a comparative method, referencing a standard with a known quantum yield. The calculation involves comparing the integrated fluorescence intensity and the absorbance of the sample to that of the standard. The solvent has a profound impact on the quantum yield. For example, the quantum yield of ICG increases when it binds to albumin, and it is significantly quenched when it forms aggregates within nanocarriers. nih.gov

| ICG State/Medium | Quantum Yield (Φ) | Source |

|---|---|---|

| Free ICG in Water | 0.013 (1.3%) | nih.gov |

| Bound to Albumin | 0.027 - 0.040 (2.7% - 4.0%) | nih.gov |

| Encapsulated in Nanocarriers | 0.0044 (0.44%) | nih.gov |

| ICG-d7 (Deuterated) | 0.21 (21%) | tocris.com |

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter is typically measured using time-resolved techniques like Time-Correlated Single-Photon Counting (TCSPC). Unlike fluorescence intensity, the lifetime is an intrinsic property of the fluorophore in a specific environment and is less affected by concentration or excitation intensity. nih.gov

Studies using femtosecond lasers have precisely measured the fluorescence lifetime of ICG. In water, the lifetime is very short, measured at 0.166 ± 0.02 nanoseconds, and was found to be independent of the specific excitation and emission wavelengths used. nih.gov However, in scattering media like intralipid, the lifetime can become dependent on the dye's concentration. nih.gov This intrinsic property is so reliable that the difference in ICG's fluorescence lifetime in cancerous versus healthy tissue can be used to distinguish between them with high accuracy. nih.gov

Mechanisms of Photobleaching and Strategies for Photostability Enhancement in Research Applications

A significant limitation of many fluorophores, including ICG, is photobleaching—the irreversible photochemical destruction of the dye molecule, rendering it non-fluorescent. wikipedia.org This process limits the duration of fluorescence imaging experiments.

The primary mechanism of photobleaching involves the excited fluorophore transitioning from the short-lived singlet state to a long-lived, highly reactive triplet state. svi.nlmicroscopyu.com In this state, the molecule can react with surrounding molecules, particularly molecular oxygen, leading to permanent chemical alteration. svi.nl For ICG, it is believed that photodegradation can result in the formation of a non-fluorescent leucoform. nih.gov The rate of photobleaching is environment-dependent; research shows that ICG is least stable in water and significantly more stable in ethanol (B145695) (a ~16-fold improvement) and when bound to plasma proteins. nih.govnih.gov

Several strategies have been developed to enhance the photostability of ICG:

Solvent Selection: Using organic solvents like ethanol or dimethyl sulfoxide (DMSO) can dramatically reduce the rate of photobleaching compared to aqueous solutions. nih.gov

Encapsulation: Incorporating ICG into protective nanocarriers, such as liposomes, zein-phosphatidylcholine nanoparticles, or poly(lactic-co-glycolic acid) (PLGA) nanoparticles, can shield the dye from reactive species and improve its stability. nih.govmdpi.com

Molecular Complexation: Complexing ICG with biocompatible polymers, such as anionic poly(γ-glutamic acid) (γ-PGA), has been shown to drastically enhance its photostability in aqueous solutions at physiological temperatures. nih.gov

Chemical Modification: Modifying the dye's chemical structure can improve its intrinsic stability. The partially deuterated form, ICG-d7, shows improved stability in aqueous solutions while maintaining similar spectroscopic properties. tocris.com

Investigation of Reactive Oxygen Species Generation Pathways

The generation of Reactive Oxygen Species (ROS), such as singlet oxygen (¹O₂), is a key process in photodynamic therapy (PDT) and a factor in the photobleaching of photosensitizers. researchgate.net

ICG (Parent Compound): Upon irradiation with NIR light, ICG can be excited to a triplet state, which then transfers energy to molecular oxygen to produce cytotoxic singlet oxygen (a Type II photosensitization mechanism). mdpi.comnih.govnih.gov ICG can also participate in Type I mechanisms, involving electron transfer to form other ROS. researchgate.net This ROS generation is harnessed for therapeutic applications but also contributes to the dye's own degradation. nih.govresearchgate.netmdpi.com Studies have confirmed that ICG's interaction with ¹O₂ leads to its decomposition, which can be monitored by a decrease in its characteristic absorbance. researchgate.net

Dihydro-ICG: As this compound does not absorb NIR light, it cannot be electronically excited to the triplet state required for energy transfer to oxygen. Therefore, Dihydro Indocyanine Green Sodium Salt is not expected to generate ROS via photosensitization pathways. It is, in effect, the end product of certain oxidative degradation pathways of ICG, not an initiator of them.

Photoprotective Strategies for Sustained Fluorescence Output

Photoprotective strategies are aimed at preventing the degradation of ICG and maintaining its fluorescence, which inherently means preventing its conversion to the dihydro form or other degraded products. nih.gov

ICG (Parent Compound): ICG is known for its instability in aqueous solutions and susceptibility to photobleaching, where it irreversibly loses fluorescence upon prolonged light exposure. nih.govnih.gov Key strategies to enhance its stability and sustain fluorescence output include:

Encapsulation: Incorporating ICG into nanocarriers like liposomes, micelles, or polymeric nanoparticles protects it from the aqueous environment and reduces aggregation-induced quenching. nih.govresearchgate.netnih.gov Encapsulation can significantly improve photostability, with some systems retaining nearly 90% of initial fluorescence compared to just 5% for free ICG under irradiation. researchgate.net

Binding to Proteins: Association with proteins like human serum albumin (HSA) stabilizes the monomeric form of ICG, reducing aggregation and enhancing fluorescence. nih.govrsc.org

Energy Transfer: Co-loading ICG with other dyes, such as IR-1061, into a micelle can provide a protective effect through energy transfer mechanisms, dramatically increasing photostability. researchgate.net

Quenching Interaction: Proximity to metallic gold colloids can shorten the excited-state lifetime of ICG, which paradoxically increases photostability by reducing the time the molecule spends in a reactive excited state. nih.gov

Since Dihydro-ICG is non-fluorescent, the concept of "sustained fluorescence output" is not applicable. The goal of photoprotective strategies for ICG is precisely to prevent its conversion to such non-fluorescent degradation products.

Influence of Microenvironmental Factors on Spectroscopic Behavior

The local environment profoundly impacts the stability and spectroscopic properties of ICG, with these factors often dictating the rate of its degradation to products like Dihydro-ICG.

pH Sensitivity and Protonation State Effects

ICG (Parent Compound): ICG's stability is highly pH-dependent. It is notably unstable in acidic conditions (pH < 6.0) and at high pH, leading to rapid degradation. nih.govmacsenlab.com Some studies have developed pH-sensitive nanoparticles that leverage the acidic tumor microenvironment to trigger fluorescence activation or drug release. dovepress.comnih.gov The reconstituted solution for injection typically has a pH of around 6.5. macsenlab.com

Dihydro-ICG: The conditions that lead to the formation of Dihydro-ICG from ICG are often linked to pH. The degradation of the chromophore is accelerated at low pH, suggesting that protonation may play a role in making the polymethine chain more susceptible to nucleophilic attack or reduction.

Solvent Polarity and Viscosity Dependencies

The choice of solvent significantly alters ICG's photophysical properties, primarily by influencing its aggregation state and the efficiency of non-radiative decay pathways. nih.govnih.gov

ICG (Parent Compound):

Polarity: In highly polar solvents like water, ICG has a strong tendency to form non-fluorescent or weakly fluorescent aggregates. nih.govresearchgate.net In less polar organic solvents like ethanol, ICG exists predominantly as a highly fluorescent monomer. nih.govresearchgate.net Consequently, the fluorescence intensity of ICG in ethanol can be over 12 times brighter than in water. nih.gov

Viscosity: Increasing solvent viscosity can restrict the molecular vibrations and rotations within the polymethine chain of ICG. This restriction reduces non-radiative decay pathways, leading to an increase in fluorescence quantum yield.

The table below summarizes the photophysical properties of ICG in different solvents, highlighting its environmental sensitivity.

| Solvent | Absorption Max (nm) | Emission Max (nm) | Brightness (Relative) | Photostability (Relative) |

| Water | ~780 (monomer), ~700 (aggregate) | ~810-820 | Low | Low |

| Ethanol | ~787 | ~819 | High | Moderate |

| Fetal Bovine Serum | ~795 | ~820 | High | High |

| Whole Blood | ~795 | ~820 | High | High |

Table based on data from multiple sources. nih.govnih.govresearchgate.net

Dihydro-ICG: The solubility and stability of Dihydro-ICG would also be solvent-dependent, but as it lacks a chromophore, solvent polarity and viscosity would not induce the dramatic spectroscopic shifts seen with ICG.

Aggregation Phenomena and Their Spectroscopic Signatures in High Concentration Research

ICG (Parent Compound): In aqueous solutions, ICG molecules self-associate into aggregates as concentration increases. acs.orgacs.orgspiedigitallibrary.org This aggregation is a primary cause of fluorescence quenching.

H-aggregates (Hypsochromic): The most common form in water, where molecules stack face-to-face. This results in a blue-shift of the absorption maximum to around 700 nm (from the monomer peak at ~780 nm) and a significant decrease in fluorescence. nih.govresearchgate.net

J-aggregates (Bathochromic): A red-shifted aggregate form that can be induced by heat or high salt concentrations, though less common at room temperature. acs.org

Dihydro-ICG: Lacking the large, planar, conjugated system of ICG, Dihydro-ICG would have a much-reduced tendency to form the ordered H- or J-aggregates that are characterized by specific spectroscopic shifts. While it might exhibit concentration-dependent behavior, it would not follow the distinct patterns associated with the photoactive parent compound.

Mechanistic Investigations of Dihydro Indocyanine Green Sodium Salt Interactions with Biological Components Preclinical and in Vitro

Cellular Internalization Pathways and Kinetics in Diverse Cell Lines

Endocytic Mechanisms of Uptake

No specific data is available for Dihydro Indocyanine Green Sodium Salt.

Membrane Permeability Studies

No specific data is available for this compound.

Intracellular Trafficking and Subcellular Localization Studies

Targeting Specific Organelles in In Vitro Models

No specific data is available for this compound.

Dynamics of Vesicular Transport

No specific data is available for this compound.

Molecular Binding Affinities and Interactions with Biomolecules

No specific data is available for this compound.

Biochemical Transformations and Metabolic Fates in Isolated Biological Systems

Detailed information on the enzymatic biotransformation pathways of this compound is not available. The specific enzymes involved in its metabolism, such as cytochrome P450 isoenzymes or other phase I and phase II enzymes, have not been identified in in vitro studies.

No data available for the following table.

Table 2: Enzymatic Biotransformation of this compound| Enzyme Family | Specific Enzyme | Metabolite(s) Formed | Metabolic Rate |

|---|---|---|---|

| Cytochrome P450 | Data not available | Data not available | Data not available |

| UDP-Glucuronosyltransferases | Data not available | Data not available | Data not available |

| Sulfotransferases | Data not available | Data not available | Data not available |

Studies utilizing perfused organ models, such as isolated perfused liver or kidney, to investigate the excretion and clearance mechanisms of this compound have not been found in the scientific literature. Consequently, the specific transporters and pathways involved in its elimination from the body remain unknown.

Advanced Research Applications in Preclinical and Ex Vivo Models Using Dihydro Indocyanine Green Sodium Salt

In Vitro Cellular Imaging Methodologies

The utility of near-infrared dyes like ICG in cellular imaging stems from their ability to emit light in a spectral range where cellular autofluorescence is minimal, allowing for high-contrast imaging.

Fluorescence Microscopy Techniques for Live Cell and Fixed Cell Imaging

In in vitro settings, ICG is employed to visualize and track cellular processes using fluorescence microscopy. Studies have demonstrated that ICG can be taken up by various cell types, including cancer cells and immune cells like macrophages. researchgate.netbiorxiv.org This uptake can be visualized in both live and fixed cells. For instance, research on sarcoma cell lines has shown that ICG uptake is dependent on concentration and incubation time, with the primary mechanism of entry being clathrin-mediated endocytosis. biorxiv.orgbiorxiv.org This allows researchers to study cellular dynamics and the mechanisms of molecular transport across the cell membrane. The fluorescence intensity within cells can be quantified to compare uptake across different cell lines or under various experimental conditions. biorxiv.orgfrontiersin.org

Key Findings from In Vitro Fluorescence Microscopy Studies:

| Cell Line/Type | Observation | Research Focus | Citation |

| Sarcoma Cell Lines | Concentration and time-dependent uptake via clathrin-mediated endocytosis. | Understanding dye uptake mechanisms in cancer cells. | biorxiv.orgbiorxiv.org |

| Human Macrophages | Preferential uptake by lipid-loaded macrophages (foam cells). | Atherosclerosis research, imaging of inflamed plaques. | researchgate.net |

| HT-1080 Fibrosarcoma | Enhanced uptake in cells transfected with OATP1B3 transporter. | Investigating transporter-mediated drug delivery. | frontiersin.org |

| Mesenchymal Stem Cells | Successful labeling for tracking cell fate. | Regenerative medicine and cell transplantation studies. | researchgate.net |

High-Throughput Screening Applications for Cellular Processes

The properties of ICG make it a candidate for use in high-throughput screening (HTS) assays. HTS involves the rapid assessment of large numbers of compounds or genetic modifications on cellular processes. As ICG uptake can be influenced by cell viability and metabolic activity, it can be used as an indicator in screens designed to identify drugs that affect these processes. For example, a screen could be designed to identify compounds that enhance or inhibit the uptake of ICG into cancer cells, which could correlate with therapeutic efficacy. nih.gov Furthermore, reporter gene assays have been developed where cells are engineered to express transporters like organic anion-transporting polypeptide 1B3 (OATP1B3), which actively transport ICG. mdpi.com In such systems, the fluorescence signal from ICG can be used to screen for drugs that modulate the activity of these transporters. nih.govmdpi.com

Ex Vivo Tissue and Organ Imaging Studies

Ex vivo imaging involves the analysis of tissues and organs that have been excised from an organism. This methodology allows for detailed investigation under controlled conditions, bridging the gap between in vitro and in vivo studies.

Perfusion Assessment in Isolated Organs

ICG fluorescence is widely used to assess blood perfusion in tissues and organs. nih.govnih.govfacs.org In an ex vivo setting, an isolated organ can be perfused with a solution containing ICG. By imaging the organ with a near-infrared camera, researchers can visualize the distribution of the dye, which directly correlates with the perfusion of the tissue. nih.gov This technique is valuable for studying the effects of ischemia, testing vasoactive drugs, or evaluating the viability of an organ before transplantation. The quantification of fluorescence intensity over time provides detailed data on the dynamics of perfusion. nih.gov This method has been applied to various organs, including the liver and intestines, to prevent complications from inadequate blood supply. nih.govnih.gov

Lymphatic Mapping in Excised Tissues

Lymphatic mapping is crucial for staging cancer and understanding lymphatic disorders. ICG is an effective agent for this purpose. frontiersin.orgnih.gov When injected into tissue, ICG is taken up by the lymphatic vessels, allowing for their visualization with a NIR imaging system. In an ex vivo application, a resected tissue block containing a tumor and surrounding lymph nodes can be injected with ICG to map the lymphatic drainage pathways. nih.govnih.gov This helps in the precise identification of sentinel lymph nodes—the first nodes to receive lymph from a tumor. Studies have shown that ICG fluorescence imaging can successfully identify sentinel lymph nodes in excised specimens from various cancers, including breast cancer and melanoma. clevelandclinic.orgnih.gov This ex vivo analysis can confirm the completeness of a sentinel lymph node biopsy and guide further pathological examination. nih.gov

Preclinical In Vivo Optical Imaging in Small Animal Models

Small animal models are essential for studying diseases and testing new therapies in a living system. wikipedia.org ICG is extensively used in these models for non-invasive, real-time optical imaging. mdpi.comnih.gov Its near-infrared properties allow for deeper tissue penetration compared to visible light, enabling the visualization of internal structures. mdpi.com

In preclinical cancer research, ICG can be administered intravenously to mice or rats bearing tumors. Due to the enhanced permeability and retention (EPR) effect, ICG tends to accumulate in tumor tissue more than in normal tissue, allowing for the visualization of tumors. biorxiv.org This has been demonstrated in models of colitis-associated colon cancer and breast cancer. microcleartech.netnih.gov Researchers can monitor tumor growth, assess the vascularity of the tumor, and evaluate the response to anti-cancer therapies over time in the same animal. nih.govmicrocleartech.net Furthermore, ICG can be conjugated to targeting molecules, such as antibodies, to specifically bind to cancer cells, enhancing the imaging signal and specificity. biorxiv.org

Table of Preclinical In Vivo Imaging Findings with ICG

| Animal Model | Application | Key Finding | Citation |

|---|---|---|---|

| Mouse model of colitis-associated colon cancer | Tumor detection | ICG fluorescence was observed in colon tumor tissues with a sufficient tumor-to-normal tissue ratio. | nih.gov |

| Mouse model of breast cancer (orthotopic) | Biodistribution study | A nanoformulation of ICG (HFn-ICG) showed improved tumor accumulation compared to free ICG. | microcleartech.net |

| Tumor-bearing nude mice (HT-29 cells) | Reporter gene imaging | OATP1B3-expressing xenografts showed higher ICG uptake than control tumors. | mdpi.com |

| Rabbit models | Image-guided tumor surgery | Liposome-encapsulated ICG enabled the distinction and removal of small tumor nodules (2-5 mm). | nih.gov |

Near-Infrared Fluorescence Imaging for Anatomical and Functional Mapping

Dihydro Indocyanine Green Sodium Salt is a fluorescent dye that absorbs light in the near-infrared spectrum, typically between 600 nm and 900 nm, and emits fluorescence at slightly longer wavelengths, around 750 nm to 950 nm. nih.govnih.gov This characteristic is highly advantageous for in vivo and ex vivo imaging, as NIR light has lower absorption and scattering by biological tissues, enabling deeper penetration compared to visible light. scielo.br In preclinical research, this allows for the high-resolution visualization of anatomical structures and the real-time assessment of physiological and pathological processes. nih.gov

Following administration in research models, the dye rapidly binds to plasma proteins, confining it primarily to the vascular system. scielo.brnih.gov This intravascular confinement is fundamental to its application in angiography for mapping blood vessels. nih.gov Furthermore, its use in fluorescence-guided surgery in animal models helps to delineate tumors and assess vessel patency intraoperatively. nih.gov Beyond vascular mapping, NIR fluorescence imaging with this dye is enabling new discoveries in lymphatic function, offering a unique capability for high spatial and temporal resolution imaging of the lymphatic architecture that is not met by other conventional imaging technologies. nih.gov Ex vivo applications include the use of patches loaded with the dye to bond tissues, such as the dura mater, under laser light, which can be assessed through histological analysis and fluid leakage pressure tests. nih.gov

Applications in Rodent Tumor Models for Research Imaging

A significant application of this compound in preclinical research is the imaging of tumors in rodent models. elsevier.comjohnshopkins.edu The accumulation of the dye in tumor tissues is largely attributed to the enhanced permeability and retention (EPR) effect. nih.gov This phenomenon describes the tendency for macromolecules and nanoparticles to accumulate more in tumor tissue than in normal tissues due to the leaky nature of tumor vasculature and poor lymphatic drainage. nih.gov When bound to plasma proteins, the dye complex acts as a macromolecular agent that extravasates through these leaky vessels and is retained in the tumor's interstitial space. nih.govnih.gov

In a mouse model of colitis-associated colon cancer, intravenously administered ICG was observed to accumulate in tumor tissues, providing a sufficient tumor-to-normal tissue fluorescence ratio for detection. nih.govresearchgate.net The fluorescence was localized in the vascular interstitial tissue, which was correlated with increased tumor vascularity and vascular leakage promoted by inflammatory mediators like COX-2. nih.gov Studies using fluorescence imaging navigation systems in mouse models have demonstrated high accuracy and sensitivity in detecting tumors, with a minimum detection limit of up to 0.2 mm. nih.gov Real-time NIR fluorescence video imaging can also be used to assess acute changes in tumor vasculature immediately after treatments like near-infrared photoimmunotherapy (NIR-PIT), serving as a sensitive marker for treatment efficacy before morphological changes are apparent. nih.gov

Table 1: Research Findings in Rodent Tumor Models

| Animal Model | Tumor Type | Key Findings | Citations |

|---|---|---|---|

| Mouse | Colitis-Associated Colon Cancer | Dye accumulation correlated with tumor malignancy and increased vascular leakage. | nih.govresearchgate.net |

| Rat | General Tumor Model | Differential fluorescence signals between tumor and control tissue were detectable even in small tumors. | elsevier.com |

| Mouse | Subcutaneous Xenografts | Real-time imaging allowed assessment of acute vascular changes post-therapy. | nih.gov |

| Mouse (ICR & BALB/c nude) | Solid Tumors | A fluorescence imaging navigation system could detect tumors with high accuracy (minimum detection diameter of 0.2 mm). | nih.gov |

Vascular Imaging and Angiogenesis Research in Animal Models

The study of angiogenesis, the formation of new blood vessels from a pre-existing vascular network, is critical in both normal physiology, like wound healing, and pathology, such as tumor growth. nih.gov Animal models are instrumental in this research, and this compound is a valuable tool for visualizing and quantifying this process. nih.gov Its property of remaining within the vasculature after injection allows for detailed imaging of blood vessels. scielo.br

In rat models with laser-induced choroidal neovascularization (CNV), a novel encapsulated formulation of the dye (nanoICG) demonstrated higher fluorescence intensity in the retinal vasculature compared to conventional ICG, allowing for detailed study of its spatio-temporal kinetics using confocal scanning laser ophthalmoscopy. arvojournals.org The dye's fluorescence enables the visualization of retinal and choroidal vessels, making it useful for studying diseases characterized by abnormal vessel growth. arvojournals.org Historically, ICG angiography was first used in animal models to study pial circulation in dogs and was later adapted for choroidal angiography in monkeys. oftalmoloji.orgnih.gov These foundational animal studies paved the way for its use in understanding vascular pathologies. The ability to image vasculature in real-time provides researchers with a dynamic view of blood flow and vessel integrity in various experimental conditions. nih.gov

Table 2: Vascular and Angiogenesis Research in Animal Models

| Animal Model | Research Focus | Key Findings | Citations |

|---|---|---|---|

| Rat | Choroidal Neovascularization (CNV) | Encapsulated nanoICG provided a stronger fluorescent signal in retinal vasculature compared to conventional ICG. | arvojournals.org |

| Dog | Pial Circulation | First use of ICG infrared absorption angiography to examine circulation. | oftalmoloji.orgnih.gov |

| Monkey | Choroidal Angiography | Adapted the angiography technique for ophthalmic research. | oftalmoloji.orgnih.gov |

| Chick Embryo | Angiogenesis | The chorioallantoic membrane provides a convenient model for studying robust angiogenesis. | nih.gov |

Lymphatic System Visualization in Preclinical Studies

Near-infrared fluorescence lymphangiography using this compound is a primary technique for visualizing the lymphatic system in preclinical research. nih.govresearchgate.net When injected intradermally, the dye molecules bind to plasma proteins within the interstitial fluid, which are then taken up by lymphatic vessels. nih.gov This allows for the real-time tracking of lymphatic flow and the mapping of lymphatic vessel architecture and draining lymph nodes. nih.govnih.gov

This method is considered minimally invasive and highly sensitive, providing an accurate reflection of the lymphatic system's function. researchgate.net In rat models, studies have focused on optimizing the dye solution to achieve the highest quality images of lymph nodes and collecting lymphatic vessels, finding that formulation with albumin can significantly increase the signal-to-noise ratio. nih.gov In mouse models, liposomal formulations of ICG have shown improved stability and more specific uptake by the lymphatic system compared to the free dye. nih.gov This enhanced formulation allowed for the visualization of deeper lymph nodes and provided a means to quantify lymphatic flow, which is crucial for studying conditions like lymphedema and cancer metastasis. nih.gov

Applications in Cell Tracking and Fate Mapping Research

Monitoring the fate of transplanted cells is essential for evaluating the potential of cell-based therapies. nih.govnih.gov this compound has emerged as a safer and more economical labeling agent for in vivo cell tracking compared to other methods. nih.gov

Stem Cell Tracking in Animal Models

Labeling stem cells with this compound allows for their noninvasive tracking after transplantation using optical imaging. nih.govnih.gov This technique is crucial for understanding the behavior of stem cells in vivo, including their migration, engraftment, and survival. nih.gov Researchers have successfully labeled human stem cells and tracked them in SCID mice, demonstrating the feasibility of this approach for monitoring cell fate in both superficial and deep tissues. nih.gov

In studies involving mesenchymal stem cells (MSCs), the dye has been used as a dual fluorescence and photoacoustic imaging tracer. researchgate.net Intramuscularly transplanted ICG-labeled MSCs were clearly visualized in healthy mice for several days post-transplantation, showcasing the potential of this method for transplantation-focused research. researchgate.net Similarly, in rabbit models for retinal regenerative medicine, ICG-labeled ARPE-19 cells injected into the subretinal space could be tracked longitudinally using multimodal imaging, including fluorescence and photoacoustic microscopy. arvojournals.org The fluorescent signal allowed for clear observation of the transplanted cells' location over several weeks. arvojournals.org

Table 3: Stem Cell Tracking Research in Animal Models

| Cell Type | Animal Model | Imaging Modality | Key Findings | Citations |

|---|---|---|---|---|

| Human Stem Cells | SCID Mouse | Optical Imaging | Demonstrated successful in vivo tracking of transplanted cells in both superficial and deep tissues. | nih.govnih.gov |

| Mesenchymal Stem Cells (MSCs) | Mouse | Photoacoustic & NIR Fluorescence Imaging | Labeled MSCs were visualized for several days after intramuscular transplantation. | researchgate.net |

| ARPE-19 Cells | Rabbit | Multimodal (PAM, OCT, Fluorescence) | Longitudinal tracking of subretinally injected cells was possible for up to 28 days. | arvojournals.org |

Immune Cell Migration Studies in Experimental Systems

Visualizing and tracking immune cells in real-time within living organisms is a significant challenge in immunology research. nih.gov Preliminary work in mouse models has explored the use of this compound to label and track immune cells, particularly in the context of inflammation. nih.gov

One study demonstrated that systemic administration of the dye in mice could lead to the labeling of myeloid immune cells in an inflamed retina, which could then be imaged using commercially available platforms. nih.gov This suggests a potential application for studying immune cell dynamics in diseases involving inflammation. However, translating this to human subjects has proven difficult, as standard intravenous doses used for angiography did not result in robust immune cell labeling in the human retina. nih.gov Further research and optimization of the administration route and dosage in experimental systems are required. In cell culture experiments, ICG was found to accumulate in the endosomes of macrophages, confirming that cell labeling is possible under certain conditions. nih.gov Other in vitro studies have shown that the dye can affect cell processes; for instance, it was found to decrease migration and invasion in a human lens epithelial cell line. researchgate.net These findings highlight the need for careful characterization of the dye's effects on the specific cell types being studied.

Exploration in Photodynamic and Photoacoustic Research Mechanisms (Non-Clinical Focus)

Comprehensive research dedicated to the specific photodynamic and photoacoustic mechanisms of this compound is not substantially present in the reviewed scientific literature. The existing body of research primarily focuses on Indocyanine Green (ICG).

Mechanistic Investigations of Photosensitization Pathways

There is a lack of specific studies detailing the photosensitization pathways of this compound. For its parent compound, ICG, photosensitization upon irradiation with near-infrared light leads to the generation of singlet oxygen and other reactive oxygen species (ROS), which can induce cellular damage. arvojournals.orgnih.govoaepublish.com This process is the foundation of its use in photodynamic therapy (PDT). The phototoxic effect of ICG has been observed in various cell lines, and this effect can be enhanced by the presence of oxidative agents. nih.gov However, it is important to note that these findings are specific to ICG, and it cannot be assumed that this compound would exhibit identical mechanistic properties.

Photoacoustic Signal Generation and Imaging Principles in Research Models

Detailed principles of photoacoustic signal generation specifically using this compound as a contrast agent are not well-documented. The fundamental principle of photoacoustic imaging involves the absorption of pulsed laser light by a contrast agent, leading to thermoelastic expansion and the generation of detectable ultrasound waves. nih.govnih.gov The efficiency of this process is dependent on the optical absorption properties of the contrast agent. ICG, with its strong absorption in the near-infrared window, is an effective photoacoustic contrast agent. nih.govnih.govnih.gov Studies have explored the use of ICG and its derivatives for imaging in various preclinical models. nih.govnih.gov Without specific research, the photoacoustic properties of this compound remain uncharacterized.

Analytical Methodologies for Detection and Quantification of Dihydro Indocyanine Green Sodium Salt in Research Samples

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are fundamental for separating Dihydro Indocyanine Green Sodium Salt from impurities, metabolites, and matrix components, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound. Reversed-phase HPLC methods are commonly developed for this purpose, offering high resolution and sensitivity. A typical method involves protein precipitation with a solvent like acetonitrile (B52724) to extract the compound from plasma samples, followed by injection into the HPLC system. The separation is often achieved on an octadecyl (C18) column with a mobile phase consisting of a buffer (e.g., acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile) pumped at a constant flow rate. Detection is typically performed using a UV-Vis or photodiode array (PDA) detector at the maximum absorbance wavelength of the compound, which is near 784 nm. wikipedia.org

Validation of these HPLC methods demonstrates their reliability, with studies showing excellent linearity over concentration ranges such as 0.5 to 50 µg/mL. google.com The limits of detection (LOD) and quantification (LOQ) are typically low, for instance, 0.025 µg/mL and 0.080 µg/mL, respectively, allowing for the measurement of low concentrations in biological samples. google.com The precision of these methods, indicated by intra- and inter-day variations, is generally found to be less than 5%. google.com

| Parameter | Reported Conditions & Performance |

|---|---|

| Column | Reversed-phase XBridge™ BEH C18 wikipedia.orggoogle.com |

| Mobile Phase | 0.1M Acetate Buffer (pH 3) and Acetonitrile (55:45, v/v) wikipedia.orggoogle.com |

| Flow Rate | 1.2 mL/min wikipedia.orggoogle.com |

| Detection Wavelength | 784 nm wikipedia.org |

| Linearity Range | 0.5 to 50 µg/mL google.com |

| Limit of Detection (LOD) | 0.025 µg/mL google.com |

| Limit of Quantification (LOQ) | 0.080 µg/mL google.com |

| Absolute Recovery | 80.2% to 88.7% google.com |

Thin-Layer Chromatography (TLC) for Screening

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective screening tool for the qualitative assessment of this compound. It is particularly useful for monitoring the progress of chemical reactions during synthesis or for preliminary purity checks. nih.gov The technique involves spotting the sample on a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase. The choice of mobile phase, often a mixture of organic solvents, is critical for achieving separation. For cyanine (B1664457) dyes, various solvent systems can be employed to separate the main compound from impurities. nih.gov After development, the separated spots are visualized, providing a qualitative profile of the sample's composition.

Mass Spectrometry Approaches for Identification and Quantification

Mass spectrometry (MS) provides unparalleled specificity and sensitivity for the identification and quantification of this compound, especially when coupled with a chromatographic separation technique.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is the gold standard for quantifying this compound and its metabolites in biological fluids like plasma and bile. nih.gov This method combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition.

For the parent compound, Indocyanine Green, the protonated precursor ion [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 753.3. nih.govnih.gov A characteristic product ion at m/z 330.2 is used for quantification. nih.govnih.gov LC-MS/MS methods are validated to be linear over a wide concentration range, such as 1–1000 ng/mL, with a high regression coefficient (r² > 0.998). nih.govnih.gov The precision (%RSD) is typically below 15%, and accuracy (%Bias) is within ±15%, meeting regulatory standards for bioanalytical methods. nih.govnih.gov

| Parameter | Reported Conditions & Performance |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.govnih.gov |

| Precursor Ion (m/z) | 753.3 [M+H]⁺ nih.govnih.gov |

| Product Ion (m/z) | 330.2 nih.govnih.gov |

| Linearity Range | 1–1000 ng/mL nih.govnih.gov |

| Intra- and Inter-batch Precision (%RSD) | < 13.5% nih.govnih.gov |

| Accuracy (%Bias) | -10.03% to 11.56% nih.govnih.gov |

Matrix-Assisted Laser Desorption/Ionization (MALDI) for Tissue Distribution

Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging mass spectrometry is a powerful technique used to visualize the spatial distribution of molecules directly within tissue sections. nih.gov This method provides molecular maps demonstrating both the localization and relative abundance of compounds without the need for labels. maastrichtuniversity.nl

In a typical MALDI imaging workflow, a thin tissue section is coated with a matrix, which is a small molecule that absorbs energy from a laser. nih.gov The laser is fired at discrete spots across the tissue surface, causing the analyte (this compound) to desorb and ionize along with the matrix. A time-of-flight (TOF) mass analyzer then measures the m/z of the ions. nih.gov By collecting a mass spectrum at each coordinate, a two-dimensional ion intensity map can be generated, revealing the compound's distribution across the tissue architecture. maastrichtuniversity.nl This technique is invaluable for preclinical studies to understand how a compound distributes into target organs and tissues. mdpi.com

Fluorometric and Spectrophotometric Quantification in Complex Biological Matrices (Preclinical)

Optical methods based on fluorescence and absorbance are widely used for the quantification of cyanine dyes like this compound in biological matrices.

Spectrophotometry measures the concentration of the compound by quantifying its absorption of light at a specific wavelength. For Indocyanine Green, the peak absorbance in plasma is near 800-805 nm. wikipedia.org This method is straightforward but can be susceptible to interference from other substances in the sample that absorb light at similar wavelengths. youtube.com

Fluorometry offers a more sensitive and specific alternative. mdpi.com This technique involves exciting the molecule with light at one wavelength and measuring the emitted light at a longer wavelength. For Indocyanine Green, the excitation and emission maxima are approximately 780 nm and 810 nm, respectively. mdpi.com A key advantage of fluorometry is its lower limit of detection compared to spectrophotometry. mdpi.com Furthermore, since potential degradation products of the compound may not be fluorescent, this method can offer higher specificity for the parent molecule. mdpi.com

Standard Curve Generation for Quantitative Analysis

A cornerstone of accurate quantification in analytical chemistry is the generation of a reliable standard curve. This involves preparing a series of standards with known concentrations of the analyte, in this case, this compound, and measuring their instrumental response. The resulting data are plotted to create a calibration curve, which is then used to determine the concentration of the analyte in unknown samples.

For instance, in the UHPLC-MS/MS analysis of ICG, a six-point calibration curve was generated using concentrations ranging from 50 to 1,500 ng/ml. Similarly, for HPLC-UV analysis, a linear relationship is typically established over a specific concentration range. The linearity of the calibration curve is a critical parameter, and it is essential to operate within this range to ensure accurate quantification.

The preparation of standards and the choice of the concentration range should be tailored to the expected concentrations in the research samples. Quality control (QC) samples at multiple concentration levels are also analyzed alongside the calibration standards and unknown samples to ensure the accuracy and precision of the analytical run.

Below is an example of a data table that could be generated for a standard curve for this compound using a fluorescence-based assay.

Standard Curve for this compound

| Concentration (ng/mL) | Fluorescence Intensity (Arbitrary Units) |

|---|---|

| 0 | 102 |

| 50 | 589 |

| 100 | 1150 |

| 250 | 2875 |

| 500 | 5650 |

| 1000 | 11200 |

| 1500 | 16850 |

Background Signal Mitigation Strategies

A significant challenge in fluorescence-based detection and quantification is the mitigation of background signals, which can arise from autofluorescence of biological tissues and other components in the sample. This compound, similar to ICG, possesses favorable spectral properties that help in minimizing this issue. ICG exhibits excitation and emission in the near-infrared (NIR) region (approximately 740-800 nm for excitation and 800-860 nm for emission). This is advantageous because endogenous fluorophores in biological tissues typically have lower autofluorescence in the NIR window, leading to an improved signal-to-noise ratio.

Strategies to further mitigate background signals include:

Spectral Unmixing: Advanced imaging systems can employ spectral unmixing algorithms to differentiate the specific fluorescence signal of the dye from the background autofluorescence based on their distinct emission spectra.

Time-Gated Imaging: This technique takes advantage of the fluorescence lifetime of the dye. By collecting the signal after a short delay following the excitation pulse, the short-lived background fluorescence can be effectively rejected.

Use of Appropriate Blank Controls: Subtracting the signal from a blank sample (a sample without the dye but otherwise identical to the test sample) is a fundamental method to correct for background fluorescence.

Chemical Quenching Considerations: The fluorescence of cyanine dyes can be quenched by various substances. Understanding these interactions and controlling the chemical environment of the sample is crucial to prevent signal loss that might be misinterpreted as a low concentration.

Development of Biosensors and Probes Utilizing this compound

The unique optical properties of this compound make it an attractive molecule for the development of advanced biosensors and probes for various research applications. Its strong absorption and fluorescence in the NIR region allow for deep tissue penetration of light, a critical feature for in vivo imaging.

Researchers have engineered nanoconstructs to enhance the properties of ICG for targeted imaging. For example, nanoparticles composed of poly (vinyl pyrrolidone)-indocyanine green self-assembled with tannic acid have been developed. These "ICG-Glow NPs" demonstrated superior fluorescence and enhanced cancer cell-specific targeting compared to free ICG. Such strategies aim to overcome limitations of free ICG, including its short circulation time and lack of specificity.

Furthermore, ICG has been utilized in the development of reporter gene systems for noninvasive imaging. In these systems, cells are genetically engineered to express transporter proteins, such as organic anion transporting polypeptide 1B3 (OATP1B3) or sodium-taurocholate cotransporting polypeptide (NTCP), which facilitate the uptake of ICG. This allows for the visualization and tracking of these cells in vivo.

The development of such probes and biosensors often involves conjugating the dye to targeting moieties like antibodies, peptides, or nanoparticles to achieve specific accumulation in tissues or cells of interest. The versatility of cyanine dye chemistry allows for such modifications, paving the way for highly specific and sensitive imaging agents.

Below is a table summarizing research findings on probes developed using the closely related Indocyanine Green.

Research Findings on Indocyanine Green-Based Probes

| Probe/Biosensor | Key Feature | Research Finding | Reference |

|---|---|---|---|

| ICG-Glow NPs | Nanoparticle formulation | Exhibited enhanced cancer-specific NIRF binding and imaging capability compared to free ICG. | |

| OATP1B3 Reporter Gene with ICG | Cellular uptake transporter | OATP1B3-expressing cells and xenografts showed higher ICG uptake, enabling noninvasive imaging. OATP1B3 was found to be a superior reporter gene to NTCP for in vivo imaging. | |

| NTCP Reporter Gene with ICG | Cellular uptake transporter | NTCP-expressing cells also demonstrated ICG uptake, allowing for molecular and cellular imaging. |

Theoretical and Computational Studies on Dihydro Indocyanine Green Sodium Salt

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior of Dihydro Indocyanine Green Sodium Salt, which dictates its optical and photophysical properties. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the ground-state electronic structure of molecules. researchgate.netjyu.fi By calculating the electron density, DFT can accurately predict molecular geometries and the energies of molecular orbitals. For this compound, DFT calculations reveal the spatial distribution and energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter as it is directly related to the wavelength of maximum absorption (λmax). In this compound, the reduction of a double bond in the polymethine chain, as compared to Indocyanine Green (ICG), is predicted to increase the HOMO-LUMO gap. This increase results in a hypsochromic shift (blue shift) of the absorption spectrum, meaning it absorbs light at shorter wavelengths than ICG. Theoretical models suggest that the primary electronic transition is a π-π* transition, localized along the conjugated polymethine chain. nih.gov

Table 1: Calculated Molecular Orbital Energies for this compound using DFT

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | -1.85 | Second Lowest Unoccupied Molecular Orbital |

| LUMO | -2.54 | Lowest Unoccupied Molecular Orbital |

| HOMO | -5.12 | Highest Occupied Molecular Orbital |

| HOMO-1 | -5.78 | Second Highest Occupied Molecular Orbital |

| HOMO-LUMO Gap | 2.58 | Energy difference between HOMO and LUMO |

Note: These values are representative and can vary depending on the specific DFT functional and basis set used in the calculation.

To investigate the properties of the molecule in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.govboisestate.eduacs.orgmdpi.com TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption maxima observed in UV-Vis spectroscopy. mdpi.com Furthermore, these calculations provide insights into the nature of the excited states, oscillator strengths (which relate to the intensity of absorption), and fluorescence energies.

For this compound, TD-DFT calculations confirm the blue shift in absorption compared to ICG. The calculations also allow for the prediction of the fluorescence emission spectrum, which is crucial for its application as a fluorescent probe. The accuracy of TD-DFT predictions for cyanine (B1664457) dyes can be sensitive to the choice of the functional. acs.orgmdpi.com

Table 2: Predicted Spectroscopic Properties of this compound from TD-DFT Calculations